2,4-Thiophenedicarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18853-41-3 |
|---|---|
Molecular Formula |
C6H2N2S |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
thiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C6H2N2S/c7-2-5-1-6(3-8)9-4-5/h1,4H |
InChI Key |
IZXOWBGBNVBNRE-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C#N)C#N |
Canonical SMILES |
C1=C(SC=C1C#N)C#N |
Synonyms |
2,4-Thiophenedicarbonitrile |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Thiophenedicarbonitrile and Its Derivatives
One-Pot Synthetic Approaches
One-pot syntheses offer an efficient route to complex molecules by combining multiple reaction steps in a single vessel, avoiding the need for intermediate purification and thereby saving time and resources. youtube.com This approach is particularly effective for constructing highly substituted thiophene (B33073) rings.
Synthesis via Reactions of Ketene (B1206846) Dithioacetals
Ketene dithioacetals are versatile building blocks for the synthesis of a wide array of heterocyclic compounds, including polyfunctional thiophenes. nih.govcore.ac.uk Their unique reactivity allows for the construction of the thiophene ring through cyclization reactions.
A notable one-pot procedure involves the reaction of 2-[bis(methylthio)methylene]propanedinitrile with piperidine (B6355638), sodium sulfide (B99878), and chloroacetonitrile (B46850) in the presence of potassium carbonate. insightsociety.orgresearchgate.net This sequence of reactions leads to the formation of 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile. insightsociety.orgresearchgate.net The process demonstrates how ketene dithioacetals can be utilized to build highly substituted thiophenes in a single, efficient operation. insightsociety.orgresearchgate.netresearchgate.net These multi-step syntheses, where each step is carried out in a separate flow reactor, are a cornerstone of modern synthetic chemistry. vapourtec.com
Table 1: One-Pot Synthesis of a Substituted Thiophenedicarbonitrile
| Starting Material | Reagents | Product | Reference |
|---|
Multi-step Organic Synthesis Protocols for Substituted Thiophenedicarbonitriles
Multi-step synthesis involves a sequence of reactions where intermediates are often isolated and purified before proceeding to the next step. libretexts.org This approach allows for greater control over the construction of complex target molecules that may not be accessible through one-pot strategies. vapourtec.comrsc.org The synthesis of substituted thiophenedicarbonitriles can be achieved through such planned sequences.
For instance, the synthesis of fluorinated thieno[2,3-b]pyridine (B153569) derivatives relies on the initial preparation of fluorinated 3-cyanopyridine-2(1H)-thiones. researchgate.net These intermediates are synthesized via the Claisen condensation of α-methyl(methylene)ketones with a fluoroacetate, followed by a Thorpe-Guareschi reaction with cyanothioacetamide. researchgate.net The resulting thiones are then used in subsequent tandem C-alkylation/Thorpe-Ziegler cyclization reactions to build the final annulated heterocycle. researchgate.net This strategic, step-wise approach is fundamental to organic synthesis, allowing for the methodical assembly of complex molecular architectures. youtube.comarxiv.org
Cyanation Strategies for Thiophenedicarbonitrile Formation
The introduction of a cyano group is a critical transformation in organic synthesis, as the nitrile functionality is a versatile precursor to other groups like carboxylic acids and amines. psu.edu Cyanation of a thiophene ring can be accomplished through various methods, including the use of metal cyanides on halogenated precursors or the direct functionalization of a C-H bond.
Cuprous Cyanide Mediated Routes (e.g., from Iodothiophenes)
The reaction of aryl halides with copper(I) cyanide (CuCN) is a classical and widely used method for preparing aryl nitriles. psu.edu This method is applicable to iodo- and bromo-arenes, though it often requires high temperatures. psu.edu Palladium catalysis can be employed to facilitate this transformation under milder conditions, making it a more general and efficient preparative method. psu.edu
In these palladium-catalyzed reactions, an aryl palladium halide is initially formed through oxidative addition. This intermediate then undergoes a ligand exchange with CuCN to form an aryl palladium cyanide, which subsequently yields the aryl nitrile via reductive elimination. psu.edu This strategy has been successfully applied to the synthesis of various heteroaryl cyanides, including those with thiophene backbones, from the corresponding heteroaryl halides. rsc.org While highly effective, a drawback of using metal cyanides like CuCN is the generation of stoichiometric amounts of heavy metal waste. researchgate.net
Table 2: Cyanation Reagents for Aryl Halides
| Cyanide Source | Catalyst/Mediator | Substrate | Notes | Reference |
|---|---|---|---|---|
| Copper(I) Cyanide (CuCN) | Palladium(0) species | Aryl / Heteroaryl Iodides | General method for aromatic nitriles. | psu.edu |
| K₄[Fe(CN)₆] | Palladium nanoparticles | Aryl Bromides/Chlorides | High catalytic recyclability. | rsc.org |
| Malononitrile (B47326) | Copper(II) Acetate | Aryl Iodides | Unusual cyano group transfer from a C(sp³) to a C(sp²) carbon. | researchgate.net |
Direct Introduction of Nitrile Functionality onto Thiophene Cores
Direct cyanation involves the introduction of a nitrile group onto an aromatic ring without the need for pre-functionalization, such as halogenation. organic-chemistry.org This can be achieved through methods like electrochemical cyanation or by using electrophilic cyanation reagents. organic-chemistry.orggoettingen-research-online.de
One innovative approach is the electrochemical direct cyanation of thiophenols using trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgnih.gov This transition-metal-free method proceeds under mild conditions and involves the formation of thioaryl radicals that are then captured by the cyanide source. organic-chemistry.org Another strategy employs electrophilic cyanation reagents. For example, 5‐(cyano)dibenzothiophenium triflate has been developed as an effective reagent for the cyanation of electron-rich heteroarenes, alkenes, and amines without the need for Lewis acid activation. goettingen-research-online.de Such direct functionalization methods represent a more atom-economical approach to synthesizing nitriles.
Cyclotrimerization Processes for Advanced Material Precursors
The [2+2+2] cyclotrimerization of nitriles is a powerful, atom-economical method for synthesizing 1,3,5-triazine (B166579) rings. researchgate.net This reaction transforms three nitrile molecules into a stable, six-membered aromatic heterocycle. When applied to dinitriles like 2,4-thiophenedicarbonitrile, this process can lead to the formation of polymers and advanced network materials with high thermal stability and specific electronic properties.
The cyclotrimerization of benzonitriles can be catalyzed by various systems, including low-valent titanium species generated from titanium chlorido complexes and magnesium. researchgate.net This method has proven effective for the gram-scale synthesis of 2,4,6-triaryl-1,3,5-triazines. researchgate.net Similarly, transition metals like cobalt and nickel are known to catalyze the cyclotrimerization of alkynes to form highly substituted benzene (B151609) rings, a conceptually related process. nih.govmdpi.com The application of such cyclotrimerization reactions to thiophenedicarbonitriles is a key strategy for accessing novel porous organic polymers and covalent organic frameworks, where the thiophene units and triazine nodes impart desirable characteristics for applications in gas storage, separation, and catalysis.
Formation of Covalent Triazine Frameworks (CTFs) Utilizing Dinitrile Precursors
Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their high stability, porosity, and nitrogen-rich structure, making them suitable for applications in gas adsorption and catalysis. nih.govacs.org The fundamental chemistry behind the formation of CTFs from dinitrile precursors involves the cyclotrimerization of nitrile groups to form aromatic 1,3,5-triazine rings. nih.govacs.org When bifunctional or polyfunctional nitrile monomers, such as this compound, are used, this reaction leads to the creation of an extended, covalently bonded, and porous network. rsc.org The triazine rings act as the nodes or linking units within the framework. hnu.edu.cn The properties of the resulting CTF, including its surface area, pore size, and electronic characteristics, are highly dependent on the structure of the dinitrile monomer used in the synthesis. nih.gov The incorporation of thiophene units into the framework can enhance photocatalytic activity by broadening light absorption and improving charge separation. mdpi.com
Ionothermal Synthesis Conditions for Thiophene-Incorporated CTFs
Ionothermal synthesis is a common and effective method for producing CTFs from aromatic dinitriles. researchgate.netresearchgate.net This process utilizes a molten salt, typically anhydrous zinc chloride (ZnCl₂), which functions as a solvent, a Lewis acid catalyst, and a templating agent for pore formation. hhu.de The reaction is generally carried out at high temperatures, often between 400 °C and 600 °C, in a sealed ampule. rsc.orghhu.de At these temperatures, the dinitrile precursors undergo trimerization to form the stable triazine-linked framework. hhu.de
The synthesis temperature significantly impacts the properties of the final material. rsc.org For instance, while a temperature of 400 °C is standard for ionothermal CTF synthesis, it can lead to a partial loss of heteroatoms like nitrogen and sulfur. rsc.org Increasing the temperature can result in materials that are more akin to N-doped porous carbons due to increased carbonization. rsc.org Nevertheless, ionothermal synthesis produces CTFs with notable electrical conductivity, which is advantageous for electronic and electrocatalytic applications. rsc.org A variety of thiophene-based dinitrile precursors have been used to create CTFs with tailored properties. rsc.org
Below is a table summarizing the ionothermal synthesis conditions and resulting properties for various thiophene-containing CTFs.
| Precursor | Synthesis Temp. (°C) | Resulting Framework | BET Surface Area (m²/g) |
| Thiophene-dinitrile | 400 | Th-CTF_400 | 540 - 1326 rsc.org |
| Thiophene-dinitrile | 600 | Th-CTF_600 | >3000 (possible) hhu.de |
| Bithiophene-dinitrile | 600 | BTh-CTF_600 | Data not specified |
| Phenylthiophene-dinitrile | 400 | PhTh-CTF_400 | Data not specified |
| Quaterthiophene-dinitrile | 400 | QTh-CTF_400 | Data not specified |
Table based on data from multiple sources, specific surface area can vary based on detailed conditions. rsc.orghhu.de
Divergent Synthetic Pathways
Beyond polymerization into frameworks, the nitrile groups of this compound and its derivatives serve as reactive handles for constructing other complex heterocyclic structures.
Preparation of Thieno-Fused Bicyclic Systems
The thiophene core, particularly when activated by electron-withdrawing nitrile groups, is a valuable starting point for synthesizing thieno-fused bicyclic systems, which are scaffolds of interest in medicinal chemistry and materials science. researchgate.netresearchgate.net One-pot reactions can be employed to build substituted thiophenes that are primed for subsequent cyclization. For example, a 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile was synthesized in a one-pot reaction from 2-[bis(methylthio)methylene]propanedinitrile, piperidine, sodium sulfide, and chloroacetonitrile. researchgate.net Such highly functionalized thiophenes are versatile intermediates for creating various thieno-fused bicyclic compounds. researchgate.net
Another strategy involves the nucleophilic aromatic substitution (SNAr) of a group on the thiophene ring to initiate cyclization. mdpi.com For instance, 3-nitrothiophenes can react with thiolates, where the nitro group acts as a leaving group, to form a thioether linkage. mdpi.com Subsequent intramolecular condensation can then lead to the formation of a second, fused thiophene ring, yielding a thieno[3,2-b]thiophene (B52689) system. mdpi.com This approach highlights the utility of appropriately substituted thiophenes as precursors to more complex, fused heterocyclic structures. mdpi.com
The following table outlines divergent pathways to thieno-fused systems.
| Starting Material | Reagents | Resulting Fused System |
| 2-[Bis(methylthio)methylene]propanedinitrile | 1. Piperidine, 2. Sodium sulfide, 3. Chloroacetonitrile, 4. K₂CO₃ | 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile (intermediate for fused systems) researchgate.net |
| 3-Nitrothiophene derivatives | Thiolates | Thieno[3,2-b]thiophene mdpi.com |
| Functionalized Thiophenes | Phenyl isothiocyanate, activated methylene (B1212753) compounds | Thieno[2,3-b]pyrroles researchgate.net |
Chemical Modification and Derivatization Strategies of 2,4 Thiophenedicarbonitrile
Functionalization of the Thiophene (B33073) Ring System
The thiophene ring within 2,4-thiophenedicarbonitrile can be functionalized through several key reaction types, including the introduction of amine groups and nucleophilic substitution processes. These modifications are crucial for building more complex molecular architectures.
Amination involves the direct introduction of an amino group onto the thiophene core. This can be achieved through various methods, often involving the reaction of the thiophene substrate with an aminating agent. While direct C-H amination of arenes is a known process, often catalyzed by metals like dirhodium, the functionalization of thiophenes can also proceed through the substitution of a suitable leaving group. nih.gov For instance, the synthesis of amino-thiophene derivatives can be a key step in creating more complex heterocyclic systems. ontosight.ai The introduction of an amine functionality drastically alters the electronic properties of the thiophene ring and provides a reactive handle for further derivatization, such as diazotization, which converts the amino group into a diazo group that can then be used in coupling reactions. ontosight.ai
Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group on the substrate. encyclopedia.pub On aromatic systems like thiophene, this often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, particularly when the ring is activated by electron-withdrawing groups like the nitrile functions present in this compound. The general form of the reaction involves the attack of a nucleophile on the electron-deficient carbon atom, leading to the displacement of a leaving group. encyclopedia.pub
The efficiency and mechanism of nucleophilic substitution (SN1 or SN2) depend on the substrate, nucleophile, leaving group, and solvent. organic-chemistry.org In the context of thiophenedicarbonitrile derivatives, nucleophiles can replace leaving groups on the thiophene ring to introduce a wide variety of functional groups. For example, the synthesis of 3-amino-5-phenoxythiophene-2,4-dicarbonitrile involves steps such as nucleophilic substitution to introduce the phenoxy group. ontosight.ai
Table 1: Overview of Nucleophilic Substitution Mechanisms
| Mechanism | Key Features | Substrate Preference | Stereochemistry |
| SN1 | Two-step reaction via a carbocation intermediate. Rate depends only on the substrate. organic-chemistry.org | Tertiary > Secondary. Favored by stable carbocations. libretexts.org | Racemization. organic-chemistry.org |
| SN2 | Single-step, concerted reaction with a five-coordinate transition state. libretexts.org | Primary > Secondary. Sensitive to steric hindrance. libretexts.org | Inversion of configuration. organic-chemistry.org |
| SNAr | Two-step addition-elimination mechanism via a Meisenheimer complex. Requires electron-withdrawing groups. | Activated aryl halides. | Not applicable (achiral center). |
Transformation and Elaboration of Nitrile Groups
The two nitrile groups (-C≡N) on the this compound scaffold are highly valuable functionalities. They are strongly polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack, similar to a carbonyl group. pressbooks.publibretexts.org This reactivity allows for their conversion into a variety of other functional groups.
The nitrile groups can undergo several key transformations, providing pathways to diverse chemical structures. pressbooks.pub Common reactions include hydrolysis, reduction, and addition of organometallic reagents. libretexts.org
Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed. The reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.orglibretexts.org This conversion is a powerful tool for introducing carboxylic acid groups onto the thiophene ring.
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com Milder reducing agents can sometimes be used to form aldehydes. chemistrysteps.com Catalytic hydrogenation is another method to produce primary amines. youtube.com
Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can attack the electrophilic carbon of the nitrile. The resulting imine salt intermediate is then hydrolyzed to form a ketone. libretexts.orglibretexts.org This allows for the construction of new carbon-carbon bonds.
Table 2: Summary of Key Reactions of Nitrile Groups
| Reagent(s) | Product Functional Group | Description |
| H₃O⁺, heat | Carboxylic Acid | Acid-catalyzed hydrolysis, proceeds via an amide intermediate. libretexts.orglibretexts.org |
| OH⁻, H₂O, heat | Carboxylate Salt | Base-catalyzed hydrolysis, forms a carboxylate salt which requires acidification to yield the carboxylic acid. pressbooks.pub |
| 1. LiAlH₄; 2. H₂O | Primary Amine | Reduction of the nitrile to a primary amine. libretexts.orgchemistrysteps.com |
| 1. Grignard Reagent (R-MgX); 2. H₃O⁺ | Ketone | Addition of a carbon nucleophile to form a ketone after hydrolysis. libretexts.orglibretexts.org |
Synthesis of Specific Substituted Thiophenedicarbonitrile Analogues
The modification strategies discussed above are applied in the multi-step synthesis of specific, highly functionalized thiophene derivatives.
The synthesis of 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile (designated as compound 2a in several studies) is a prime example of building complexity from a simpler acyclic precursor through a one-pot reaction. insightsociety.orgresearchgate.net The process starts with 2-[Bis(methylthio)methylene]propanedinitrile and involves a sequence of reactions to construct the substituted thiophene ring. researchgate.net
The synthesis proceeds through the following key steps:
Nucleophilic Substitution: The starting material, 2-[Bis(methylthio)methylene]propanedinitrile, is first reacted with piperidine (B6355638) in DMF at 70°C. This step involves the displacement of one of the methylthio groups by piperidine to form a ketene (B1206846) N,S-acetal intermediate. researchgate.netresearchgate.net
Thiolate Formation: Sodium sulfide (B99878) is then added to the reaction mixture, which displaces the second methylthio group, forming a thiolate salt intermediate. researchgate.netresearchgate.net
Ring Formation: Chloroacetonitrile (B46850) is added, which alkylates the thiolate. The resulting intermediate undergoes an intramolecular cyclization, promoted by the addition of a base like potassium carbonate, to form the final thiophene ring system, yielding 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile. insightsociety.orgresearchgate.net
This one-pot synthesis is an efficient method for preparing tetrasubstituted aminothiophenes. researchgate.net
Table 3: Reagents for the Synthesis of 3-Amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile
| Step | Reagent(s) | Purpose |
| 1 | Piperidine, DMF, 70°C | Formation of ketene N,S-acetal intermediate. researchgate.netresearchgate.net |
| 2 | Sodium Sulfide (Na₂S), 70°C | Formation of ketene N,S-acetal salt. researchgate.netresearchgate.net |
| 3 | Chloroacetonitrile, 70°C | Alkylation and initiation of cyclization. insightsociety.orgresearchgate.net |
| 4 | Potassium Carbonate (K₂CO₃), 70°C | Promotes the final intramolecular cyclization. insightsociety.orgresearchgate.net |
Synthesis of 3-Amino-5-phenoxythiophene-2,4-dicarbonitrile
The synthesis of 3-amino-5-phenoxythiophene-2,4-dicarbonitrile is a multi-step process that highlights the chemical versatility of thiophene precursors. ontosight.ai A common synthetic route involves the construction of the thiophene ring followed by the introduction of the phenoxy group.
One established method begins with the reaction of malononitrile (B47326) and carbon disulfide. This initial step forms a dicyanoketenedithiolate intermediate. This intermediate then undergoes a Thorpe-Dieckmann cyclization with halogenated methanes that bear electron-withdrawing groups. This cyclization is a crucial step in forming the thiophene ring structure, leading to thiophene-2-thiolates. These can be further transformed into 3-amino-5-(methylsulfonyl)thiophene-4-carbonitriles. The final key step is a nucleophilic substitution reaction where the methylsulfonyl group is displaced by a substituted phenolate (B1203915) to yield the desired 3-amino-5-phenoxythiophenes.
This synthetic pathway allows for the introduction of a variety of substituents on the phenoxy ring, enabling the creation of a library of derivatives for further study. The presence of the amino and nitrile groups on the thiophene ring also offers sites for subsequent chemical modifications. ontosight.ai
| Starting Materials | Key Reagents | Intermediate Products | Final Product |
| Malononitrile | Carbon Disulfide | Dicyanoketenedithiolate | 3-Amino-5-phenoxythiophene-2,4-dicarbonitrile |
| Halogenated Methane | Substituted Phenolates | 3-Amino-5-(methylsulfonyl)thiophene-4-carbonitriles |
Derivatization Approaches for 2,5-Diaminothiophene-3,4-dicarbonitrile
2,5-Diaminothiophene-3,4-dicarbonitrile is a key intermediate for the synthesis of a wide range of heterocyclic compounds and materials. Its two amino groups are nucleophilic centers that readily react with various electrophiles, leading to a diverse array of derivatives. The chemical transformations of this compound have been explored, particularly in the context of macrocyclic chemistry. nih.goviucr.org
One of the primary derivatization strategies involves the condensation of the amino groups with aldehydes or ketones to form Schiff bases (azomethines). For instance, the reaction of 2,5-diaminothiophene-3,4-dicarbonitrile with thiophene-2-carbaldehyde (B41791) results in the formation of 2,5-bis-[(thiophen-2-ylmethylene)amino]thiophene-3,4-dicarbonitrile. This new compound consists of three thiophene cores and possesses structural similarities to terthiophene, a material used in organic semiconductors. The imine linkages in this derivative influence the planarity of the molecule, which can enhance its π-conjugation. researchgate.net
Another significant derivatization approach is the use of 2,5-diaminothiophene-3,4-dicarbonitrile in the Gewald reaction. This reaction is a powerful tool for the synthesis of polysubstituted thiophenes. In a typical Gewald synthesis, an α-cyano-ketone, an active methylene (B1212753) compound, and elemental sulfur are reacted in the presence of a base. Variations of this reaction can utilize aminothiophene derivatives as starting materials. For example, reacting a derivative of 2,5-diaminothiophene with cyanomethylene compounds and elemental sulfur can lead to the formation of 3,5-diaminothiophene derivatives. sapub.org
Furthermore, the amino groups can be acylated or can participate in cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. These derivatives are of interest due to their potential biological activities. researchgate.net
| Derivatization Approach | Reagents | Resulting Derivative Class | Example Derivative |
| Schiff Base Formation | Aldehydes (e.g., Thiophene-2-carbaldehyde) | Azomethines | 2,5-bis-[(thiophen-2-ylmethylene)amino]thiophene-3,4-dicarbonitrile |
| Gewald Synthesis | Cyanomethylene derivatives, Elemental Sulfur | Polysubstituted Thiophenes | 3,5-Diaminothiophene derivatives |
| Cyclization Reactions | Various (e.g., leading to pyrimidine (B1678525) ring formation) | Fused Heterocycles | Thieno[2,3-d]pyrimidines |
Advanced Spectroscopic and Microscopic Characterization of 2,4 Thiophenedicarbonitrile Based Materials
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy is a cornerstone for the characterization of molecular structures. By probing the vibrational modes of molecules, techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer a fingerprint of the chemical composition and bonding within a material.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Group Identification
FT-IR spectroscopy is a widely used technique to identify functional groups and characterize the chemical bonding in molecules. tsijournals.com The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. vscht.czscribd.com
For thiophene-based compounds, FT-IR spectra provide key information. The characteristic stretching vibration of the nitrile group (C≡N) is a strong and sharp band typically appearing in the 2200-2240 cm⁻¹ region. ekb.egmdpi.com The presence of the thiophene (B33073) ring can be confirmed by several bands, including C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching vibrations within the ring (1600-1400 cm⁻¹), and C-S stretching vibrations. tsijournals.comvscht.czresearchgate.netresearchgate.net
In derivatives of 2,4-thiophenedicarbonitrile, such as those with amino group substitutions, additional characteristic bands appear. For instance, 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile shows strong N-H stretching vibrations from the amino groups (NH₂) in the region of 3200-3500 cm⁻¹. ekb.eg
The table below summarizes characteristic FT-IR absorption bands for functional groups relevant to this compound and its derivatives.
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference |
| C≡N (Nitrile) | Stretch | 2240 - 2200 | ekb.eg |
| C-H (Aromatic) | Stretch | 3100 - 3000 | vscht.cz |
| C=C (Aromatic) | Stretch | 1600 - 1400 | researchgate.netresearchgate.net |
| N-H (Amine) | Stretch | 3500 - 3200 | ekb.eg |
| C-S (Thiophene) | Stretch | ~840 and ~581 | tsijournals.com |
This table presents typical ranges for the specified functional groups.
Raman Spectroscopy for Molecular Structure and Compositional Analysis
For this compound-based materials, Raman spectroscopy can effectively probe the thiophene ring and the carbon-carbon backbone of polymeric structures. The C=C stretching vibrations of the thiophene ring, which are strong in Raman spectra, provide information on the conjugation length and planarity of the polymer chain. libretexts.org The position and width of Raman bands can also be sensitive to the degree of crystallinity and molecular orientation in polymeric samples. libretexts.org
Analysis of the Raman spectra of materials like polythiophene reveals characteristic bands for the symmetric C=C stretching mode (around 1450 cm⁻¹) and the C-S-C deformation mode. nih.gov Changes in these bands upon substitution or incorporation into larger structures can be correlated with changes in the electronic and structural properties of the material.
Dynamic FT-IR Spectroscopy for Investigating Molecular Interactions within Polymeric Systems
Dynamic FT-IR spectroscopy involves monitoring changes in the infrared spectrum as a function of time or under the influence of an external perturbation (e.g., temperature, pressure, or light). This technique is particularly powerful for studying molecular interactions and dynamics within polymeric systems. nih.govspectroscopyonline.com
For instance, in situ FT-IR can be used to follow the polymerization process of thiophene-based monomers, observing the disappearance of monomer-specific bands and the appearance of polymer bands over time. researchgate.net This allows for the study of polymerization kinetics and mechanisms.
Furthermore, time-resolved FT-IR spectroscopy can be employed to investigate the photophysics of thiophene-containing polymers. nih.gov Upon photoexcitation, transient species such as polarons can be generated, which have distinct vibrational signatures that can be detected. nih.gov By monitoring the rise and decay of these polaron-associated IR bands, the dynamics of charge carrier formation and recombination can be elucidated, which is crucial for understanding the performance of these materials in optoelectronic devices. nih.gov Studies on thiophene-based polymers have also utilized FT-IR to understand intermolecular hydrogen bonding, which significantly influences the material's properties. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and the electronic environment of each nucleus.
Proton (¹H) NMR Spectroscopy for Molecular Structure Elucidation
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). researchgate.netubc.canih.gov
In the case of this compound, the two protons on the thiophene ring are in different chemical environments and would therefore be expected to show two distinct signals in the aromatic region of the ¹H NMR spectrum (typically between 7.0 and 8.5 ppm). The coupling between these two protons would result in a splitting of the signals into doublets.
For substituted derivatives, the chemical shifts and coupling patterns of the ring protons are altered by the electronic effects of the substituents. For example, in 3-methylthiophene-2,5-dicarbonitrile, the single proton on the thiophene ring appears as a singlet. kyoto-u.ac.jp In more complex derivatives, such as 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile, the protons of the amino groups give rise to a characteristic signal. ekb.eg
The following table provides an example of ¹H NMR data for a related thiophene dicarbonitrile derivative.
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 3-Methylthiophene-2,5-dicarbonitrile | CDCl₃ | 2.17 (s, 3H), 6.81 (s, 1H) | singlet, singlet | CH₃, Thiophene-H | kyoto-u.ac.jp |
This table is for illustrative purposes and shows data for a related compound due to the scarcity of published data for the parent this compound.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments. libretexts.orgyoutube.comorganicchemistrydata.org The chemical shift of each carbon signal provides information about its hybridization and electronic environment. libretexts.orgthieme-connect.de
For this compound, one would expect to see signals for the four carbons of the thiophene ring and the two carbons of the nitrile groups. The carbons of the nitrile groups (C≡N) typically resonate in the range of 110-125 ppm. youtube.com The carbons of the thiophene ring will appear in the aromatic region, with their specific chemical shifts influenced by the positions of the nitrile groups and any other substituents. Carbons directly attached to the electronegative sulfur atom and the electron-withdrawing nitrile groups will be shifted downfield. ekb.eg
The table below presents ¹³C NMR data for a derivative of thieno[2,3-b]thiophene-dicarbonitrile, illustrating the chemical shift ranges for the different types of carbon atoms.
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | DMSO-d₆ | 146.2, 134.09, 121.6, 114.8, 85.7 | Thiophene ring carbons and nitrile carbons | ekb.eg |
This table illustrates typical chemical shift values for a related heterocyclic dinitrile system.
Advanced NMR Techniques for Probing Molecular Dynamics and Interactions
In the case of 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile, ¹H-NMR and ¹³C-NMR data were used to confirm its synthesis and structure. researchgate.net The chemical shifts observed in the NMR spectra are indicative of the electronic environment of the protons and carbon atoms within the molecule.
Table 1: NMR Spectroscopic Data for 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile researchgate.net
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | 1.58 | broad | 6H, 3CH₂ (piperidine) |
| 3.67 | broad | 4H, 2CH₂-N (piperidine) | |
| 6.49 | broad | 2H, NH₂ | |
| ¹³C | 23.21 | CH₂ (piperidine) | |
| 25.14 | 2CH₂ (piperidine) | ||
| 51.58 | 2CH₂-N (piperidine) | ||
| 59.81 | C-CN | ||
| 76.63 | C-CN | ||
| 115.65, 116.21 | 2CN | ||
| 157.70 | C-NH₂ | ||
| 166.07 | S-C-N |
Note: The data presented is for 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile, as specific data for this compound is not available.
Advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable in unambiguously assigning all proton and carbon signals and in revealing through-bond and through-space correlations, which are crucial for understanding the conformation and potential intermolecular packing of this compound-based materials in the solid state. Solid-state NMR could further provide insights into the molecular ordering and dynamics within polymeric or crystalline forms of these materials.
Mass Spectrometry for Molecular Mass and Fragmentation Analysisresearchgate.net
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile, direct infusion mass spectrometry (DIMS) confirmed the molecular ion. researchgate.net
Table 2: Mass Spectrometry Data for 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile researchgate.net
| Ionization Method | m/z (found) | m/z (calculated) | Interpretation |
| DIMS | 232.00 | 232.30 | Molecular Ion [M]⁺ |
Note: The data presented is for 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile, as specific data for this compound is not available.
The fragmentation pattern in a mass spectrum of this compound would be expected to show characteristic losses of cyano groups (CN) and potentially the cleavage of the thiophene ring, providing valuable structural information. High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition of the parent molecule and its fragments.
Surface-Sensitive and Elemental Analysis Techniques
While specific data for this compound is not available for the following techniques, their application to thiophene-based materials is well-established and crucial for surface characterization.
XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material's surface. For a material based on this compound, XPS would be expected to provide detailed information on the carbon (C 1s), nitrogen (N 1s), and sulfur (S 2p) core levels. The binding energies of these core levels would indicate the chemical environment of each element. For instance, the N 1s spectrum could distinguish between the nitrile nitrogen and any potential surface contaminants or degradation products. The S 2p spectrum would be characteristic of the sulfur atom within the thiophene ring.
Auger Electron Spectroscopy (AES) offers high spatial resolution elemental analysis of surfaces. It is particularly useful for identifying the elemental composition of very small features or for mapping the distribution of elements across a surface. In the context of this compound-based materials, AES could be employed to investigate the uniformity of thin films or to identify localized elemental impurities or variations in stoichiometry on the surface.
High-Resolution Microscopy and Imaging Techniques
HRSEM is a fundamental technique for visualizing the surface morphology and microstructure of materials at high resolution. For materials derived from this compound, such as thin films or crystalline powders, HRSEM would reveal key information about surface topography, grain size and shape, porosity, and the presence of any defects. This morphological information is often directly correlated with the material's physical and chemical properties.
Scanning Transmission Electron Microscopy (STEM) for Precise Chemical Mapping
Scanning Transmission Electron Microscopy (STEM) is a powerful analytical technique for visualizing the structure and composition of materials at scales ranging from nanometers down to individual atoms. warwick.ac.uknrel.gov In STEM, a finely focused electron beam is scanned across an ultrathin sample. nrel.govnih.gov Various signals generated from the interaction between the beam and the sample are collected in parallel, including bright-field (BF), annular dark-field (ADF), and high-angle annular dark-field (HAADF) signals. warwick.ac.uk This allows for the creation of high-resolution images where the contrast is often related to the atomic number (Z-contrast) of the elements in the sample. nrel.gov
A key advantage of STEM is its synergy with spectroscopic methods like Energy-Dispersive X-ray Spectroscopy (EDX) and Electron Energy-Loss Spectroscopy (EELS). warwick.ac.ukuchicago.edu By collecting EDX or EELS data at each point of the raster scan, it is possible to generate detailed chemical maps that show the spatial distribution of different elements within the sample. uchicago.edu This makes STEM an invaluable tool for characterizing the morphology and elemental composition of complex materials, such as polymer blends or composites based on this compound. For instance, in a polymer blend containing a this compound-based polymer, STEM-EDX could be used to map the distribution of sulfur and nitrogen, confirming the location and dispersion of the thiophene-containing phase within the material matrix.
Recent advancements, such as the development of 4D-STEM where a full diffraction pattern is recorded at every scan position, have further expanded the capabilities of the technique to include mapping of crystallographic orientation and strain fields. nrel.gov For organic materials like those derived from this compound, which can be sensitive to the high-energy electron beam, techniques like cryo-STEM are employed. Cryo-STEM involves analyzing the sample at liquid nitrogen or helium temperatures, which helps to minimize beam-induced damage and preserve the material's native structure. nih.govnih.gov
While direct STEM-EDX studies specifically detailing the elemental mapping of this compound-based materials are not prevalent in the reviewed literature, the technique is widely applied to analogous thiophene-based systems. For example, in studies of thiophene-based polymer blends, STEM is crucial for visualizing phase separation and the distribution of additives.
Table 1: Illustrative STEM-EDX Analysis for a Hypothetical this compound-based Polymer Blend
| Feature Analyzed | Expected Information from STEM-EDX | Relevance to Material Performance |
| Phase Morphology | Visualization of the size, shape, and distribution of domains of the this compound polymer within a host matrix. | Affects the bulk mechanical and electronic properties of the blend. |
| Elemental Distribution | Mapping of Sulfur (S) and Nitrogen (N) signals to confirm the location of the thiophene dinitrile component. Mapping of other elements (e.g., Si, O) could identify fillers or additives. | Confirms the composition of different phases and can reveal interfacial segregation. |
| Interface Quality | High-resolution line scans across interfaces between different polymer phases to assess elemental diffusion or mixing. | Determines the adhesion and compatibility between components, impacting mechanical strength. |
Imaging FT-IR Microscopy for Micro-level Chemical Compositional Mapping and Distribution Assessment
Imaging Fourier Transform Infrared (FT-IR) Microscopy is a technique that combines the chemical identification power of FT-IR spectroscopy with the spatial resolution of light microscopy. bruker.combruker.com It allows for the visualization of the chemical composition of a sample by generating a "chemical image," where each pixel corresponds to a full IR spectrum. bruker.combruker.com This enables the mapping of the distribution of specific chemical components based on their unique vibrational "fingerprints" in the infrared region. bruker.com
The technique is particularly useful for analyzing heterogeneous materials, such as polymer blends, composites, and laminates, to assess the uniformity of components, identify contaminants, or study degradation processes. bruker.comspectroscopyonline.com For materials based on this compound, Imaging FT-IR would be highly effective in mapping the distribution of the thiophene moiety and the nitrile functional groups. The characteristic vibrational bands of the thiophene ring and the C≡N stretch of the nitrile groups can be used to create chemical maps showing their location and concentration across a sample.
Measurements can be performed in transmission, reflection, or attenuated total reflectance (ATR) modes. bruker.combruker.com ATR imaging is especially powerful for surface analysis, using a high-refractive-index crystal to probe the sample. spectroscopyonline.com Modern systems often use focal-plane array (FPA) detectors that can acquire thousands of spectra simultaneously, dramatically speeding up the imaging process. bruker.com
In the context of a this compound-based material, one could, for example, analyze a cross-section of a polymer film to check for the uniform distribution of the thiophene-containing active ingredient. Any aggregation or phase separation would be clearly visible in the chemical map generated from the intensity of the nitrile or thiophene-specific IR bands.
Table 2: Characteristic FT-IR Bands for Analysis of this compound-based Materials
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode | Application in Chemical Mapping |
| Nitrile (C≡N) | 2240 - 2220 | Stretching | Primary marker for mapping the distribution of the dicarbonitrile functionality. |
| Thiophene Ring (C=C) | 1650 - 1580 | Aromatic Ring Stretching | Can be used to map the thiophene backbone of the polymer or molecule. researchgate.net |
| Thiophene Ring (C-S) | 750 - 650 | C-S Stretching | Confirmatory band for the presence of the thiophene ring. researchgate.net |
| C-H (Aromatic) | 3100 - 3000 | Stretching | General marker for aromatic components in the material. |
Photoelectron Spectroscopy for Electronic Structure Analysis
Photoelectron spectroscopy (PES) is a premier surface-sensitive technique for probing the electronic structure of materials. mdpi.com The method is based on the photoelectric effect, where irradiating a sample with photons of a known energy (hν) causes the emission of electrons. mdpi.comseriius.com By measuring the kinetic energy of these emitted photoelectrons, their original binding energy within the material can be determined, providing direct information about the occupied electronic states. mdpi.com
UV-Photoemission Spectroscopy in Organic Semiconductors
Ultraviolet Photoemission Spectroscopy (UPS) is a variant of PES that uses low-energy ultraviolet photons (typically from a helium discharge lamp with He I at 21.22 eV or He II at 40.8 eV) to probe the valence electronic states of a material. seriius.comthermofisher.com Due to the low kinetic energy of the emitted photoelectrons, UPS is extremely surface-sensitive, with a typical probing depth of only a few nanometers. thermofisher.com
In the field of organic semiconductors, UPS is indispensable for determining key parameters that govern device performance. tu-darmstadt.de It is used to measure the ionization potential (IP), which is the energy required to remove an electron from the highest occupied molecular orbital (HOMO) to the vacuum level. mdpi.com The work function of the material can also be determined from the secondary electron cutoff in the UPS spectrum. seriius.com
For an organic semiconductor based on this compound, UPS analysis would provide the precise energy level of its HOMO. This value is critical for understanding charge injection and transport properties at interfaces with other materials (like electrodes or other organic layers) in devices such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The presence of electron-withdrawing nitrile groups on the thiophene ring is expected to significantly lower the HOMO level (increase the ionization potential) compared to unsubstituted thiophene. acs.org UPS is the direct experimental method to quantify this effect.
Table 3: Key Electronic Parameters Obtainable from UPS for a this compound-based Semiconductor
| Parameter | How it is Measured | Significance for Organic Electronics |
| Ionization Potential (IP) | From the onset of the HOMO peak relative to the vacuum level. mdpi.com | Determines the energy barrier for hole injection from an electrode and the open-circuit voltage in solar cells. |
| HOMO Level | Energy of the highest occupied molecular orbital, measured relative to the Fermi level. | Governs hole transport properties and energy level alignment at interfaces. |
| Work Function (Φ) | From the secondary electron cutoff edge of the spectrum. seriius.com | Represents the energy required to move an electron from the Fermi level to the vacuum level; crucial for interface energetics. |
Applications in Advanced Materials Science and Engineering
Photovoltaic Technologies
Design of Donor-Acceptor (DA) Architectures for Enhanced Photogeneration Efficiency
In the realm of organic electronics, particularly for photovoltaic applications, the design of donor-acceptor (D-A) architectures is a key strategy for enhancing photogeneration efficiency. In such systems, an electron-rich donor unit is paired with an electron-deficient acceptor unit to facilitate charge separation upon photoexcitation. The electron-withdrawing nature of the two nitrile groups on the thiophene (B33073) ring makes 2,4-thiophenedicarbonitrile a suitable acceptor moiety in D-A copolymers.
While research specifically detailing this compound in D-A polymers is emerging, studies on its isomer, 3,4-dicyanothiophene (B91925) (DCT), provide valuable insights into the potential of dicyanothiophene-based materials. For instance, the incorporation of DCT as an acceptor unit in wide-bandgap conjugated polymers has been shown to construct high-performance donor materials for polymer solar cells. researchgate.net The strong electron-withdrawing ability of the dicyanothiophene unit can effectively lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer, which is beneficial for achieving a higher open-circuit voltage in solar cell devices. researchgate.net
The introduction of dicyanothiophene units into a polymer backbone can lead to a more linear conformation, which in turn can promote stronger intermolecular interactions and higher molecular ordering in the solid state. researchgate.net This improved morphology can facilitate more efficient charge transport. Ternary copolymers incorporating 3,4-dicyanothiophene have demonstrated the ability to reduce non-radiative recombination energy loss in organic solar cells, leading to enhanced power conversion efficiencies.
The following table summarizes the properties of some donor-acceptor copolymers based on the 3,4-dicyanothiophene isomer, illustrating the potential impact of a dicyanated thiophene unit on the electronic properties of the resulting polymers.
| Polymer | Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
| Pαβ-TTNFBT40 | αβ-TTN | FBT | -5.72 | -3.59 | 2.13 |
| Pβα-TTNFBT40 | βα-TTN | FBT | -5.75 | -3.49 | 2.26 |
| Pαβ-TTNFBT24 | αβ-TTN | FBT | -5.68 | -3.56 | 2.12 |
Data compiled from studies on related dicyanothiophene isomers.
Polymer Chemistry and Engineering
The bifunctionality of this compound, with its reactive nitrile groups and polymerizable thiophene core, makes it a versatile monomer for the synthesis of advanced polymers with unique properties and functionalities.
Thiophenedicarbonitriles as Monomers in Advanced Polymerization Reactions
This compound can serve as a monomer in various polymerization reactions to create polymers with tailored electronic and physical properties. The thiophene ring can be polymerized through its 2- and 5-positions, a common method for producing polythiophenes. The presence of the nitrile groups can influence the polymerization process and the properties of the resulting polymer. For instance, the nitrile groups can be converted to other functional groups, or they can participate in cycloaddition reactions to form cross-linked or network structures.
Topochemical Polymerization for Highly Ordered Polymeric Structures
Topochemical polymerization is a solid-state reaction where the crystal packing of the monomer dictates the stereochemistry and morphology of the resulting polymer. This method can lead to the formation of highly ordered and crystalline polymeric structures. While specific studies on the topochemical polymerization of this compound are limited, the general principles can be applied. For this to be feasible, the monomer would need to crystallize in a packing arrangement that allows for the reactive sites (the 2- and 5-positions of the thiophene ring) of adjacent molecules to be in close proximity and with the correct orientation for polymerization to occur upon initiation by heat or light. Research on the solid-state polymerization of other substituted dibromothiophenes has shown that the substituents play a crucial role in directing the solid-state packing to favor a structure that is conducive to polymerization. researchgate.net
Fabrication of Two-Dimensional Covalent Networks from Thiophene-based Precursors
Two-dimensional (2D) covalent organic frameworks (COFs) are a class of crystalline porous polymers with regular and accessible pores. The on-surface synthesis approach, where polymerization occurs on a solid substrate, is a powerful method for fabricating ordered 2D polymer networks. Thiophene-based molecules are attractive building blocks for these materials due to their electronic properties. nih.govnih.gov
While the direct use of this compound in the on-surface synthesis of 2D covalent networks has not been extensively reported, the methodology is applicable. The process typically involves the deposition of the monomer onto a catalytic metal surface, followed by thermal annealing to induce polymerization. The nitrile groups of this compound could potentially be utilized in reactions to form the covalent linkages between the monomer units, leading to a 2D network. The geometry of the monomer and the reaction conditions would be critical in determining the structure and ordering of the resulting 2D polymer.
Principles of Free Radical and Step-Growth Polymerization Applied to Thiophene Derivatives
Both free-radical and step-growth polymerization are fundamental methods in polymer chemistry that can be applied to thiophene derivatives, including this compound.
Free Radical Polymerization: This method involves the addition of monomers to a growing polymer chain that has a free radical at its active end. While the thiophene ring itself is not typically polymerized via a free-radical mechanism, this compound could be functionalized with a vinyl group, for example, to allow it to participate in free-radical polymerization. This would result in a polymer with thiophene-dicarbonitrile moieties as pendant groups. The incorporation of such functional groups can introduce degradability into the polymer backbone. nih.gov
Step-Growth Polymerization: In this type of polymerization, bifunctional or multifunctional monomers react to form dimers, then trimers, and eventually long-chain polymers. researchgate.net The nitrile groups of this compound can potentially participate in step-growth polymerization reactions. For example, they could undergo cycloaddition reactions or be hydrolyzed to carboxylic acids, which can then react with diamines or diols to form polyamides or polyesters, respectively. This approach allows for the incorporation of the thiophene-dicarbonitrile unit directly into the polymer backbone, influencing the polymer's thermal, mechanical, and electronic properties. The synthesis of polyesters from 2,5-thiophenedicarboxylic acid (a derivative of thiophene) and various diols via melt polycondensation is a well-established example of step-growth polymerization. mdpi.com
Electrocatalysis and Energy Conversion
Thiophene-based polymers have garnered significant interest for applications in electrocatalysis and energy conversion due to their electronic conductivity, stability, and tunable properties. The incorporation of heteroatoms and functional groups can enhance their catalytic activity and performance in devices such as batteries and fuel cells.
While specific research on the electrocatalytic applications of polymers derived from this compound is not widely available, the inherent properties of this compound suggest potential in this area. The nitrogen atoms in the nitrile groups could act as active sites for electrocatalytic reactions. Furthermore, polymers incorporating this unit could be used as electrode materials in energy storage devices. For instance, conjugated polymers containing thiophene units have been investigated as anode materials for lithium-ion batteries. researchgate.net The donor-acceptor nature that can be imparted by the dicyanothiophene moiety could also be beneficial in materials for photocatalytic hydrogen production. beilstein-journals.org The development of copper-based metal-organic framework electrocatalysts for CO2 reduction highlights the importance of catalyst design in energy conversion. mdpi.comresearchgate.net
Application of Thiophene-Containing Covalent Triazine Frameworks (CTFs) in Electrocatalytic Systems
Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their regular structure, high porosity, and tunable properties. nih.gov These frameworks are synthesized through the cyclotrimerization of dinitrile precursors, forming triazine rings as the nodal points of the structure. nih.gov The incorporation of thiophene units, derived from precursors like this compound, into the CTF structure introduces heteroatoms that can modulate the electronic properties and create active sites for catalysis. nih.gov
In a notable application, thiophene-containing CTFs have been utilized as supports for ruthenium nanoparticles (Ru-NPs) to create composite materials for electrocatalytic systems. rsc.org These composite materials have demonstrated significant activity in the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen fuel production. rsc.org The porous nature of the CTFs enhances the exposure of the active ruthenium sites, contributing to their catalytic efficiency. nih.gov The synthesis of these thiophene-containing CTFs is typically carried out via an ionothermal method, where dinitrile precursors are heated in the presence of a salt like zinc chloride (ZnCl₂). rsc.org
Investigation of Hydrogen Evolution Reaction (HER) Catalysis by Thiophene-Integrated Materials
The electrocatalytic performance of ruthenium nanoparticles supported on thiophene-containing CTFs (Ru/CTF) has been systematically investigated for the hydrogen evolution reaction (HER). rsc.org These materials have shown promising results, with low overpotentials and Tafel slopes, which are key indicators of efficient electrocatalysis. rsc.org The overpotential represents the additional potential required to drive the reaction at a certain rate, while the Tafel slope provides insight into the reaction mechanism.
For instance, Ru/CTF composites based on CTFs synthesized at 600 °C generally exhibit superior performance compared to those synthesized at 400 °C. rsc.org This improvement is attributed to more pronounced carbonization during the higher temperature synthesis, which likely enhances the electrical conductivity of the framework. rsc.org In acidic conditions (0.5 mol L⁻¹ H₂SO₄), the best performing material, Ru/BTh-CTF_600, achieved an overpotential as low as 30 mV at a current density of 10 mA cm⁻² and a Tafel slope of 55 mV dec⁻¹. rsc.org In alkaline conditions (1 mol L⁻¹ KOH), the overpotentials were even lower, reaching down to 3 mV for Ru/PhTh-CTF_600 and Ru/QTh-CTF_600, with Tafel slopes as low as 39 mV dec⁻¹, indicating rapid reaction kinetics. rsc.org
The successful integration of thiophene units and the deposition of ruthenium nanoparticles have been confirmed through various characterization techniques, including X-ray photoelectron spectroscopy (XPS). rsc.org Furthermore, these composite materials maintain their porosity, with Brunauer–Emmett–Teller (BET) surface areas ranging from 540 to 1326 m² g⁻¹. rsc.org
Impact of Thiophene Content on Electrocatalytic Performance
The content and nature of the thiophene precursor used in the synthesis of CTFs have a discernible impact on the electrocatalytic performance of the final Ru/CTF composite materials. By using different dinitrile precursors such as thiophene-dinitrile (Th-CTF), phenylthiophene-dinitrile (PhTh-CTF), bithiophene-dinitrile (BTh-CTF), and quaterthiophene-dinitrile (QTh-CTF), it is possible to tune the properties of the resulting frameworks and influence their catalytic activity. rsc.org
| Material | Synthesis Temperature (°C) | Overpotential @ 10 mA cm⁻² (mV in 0.5 M H₂SO₄) | Tafel Slope (mV dec⁻¹ in 0.5 M H₂SO₄) | Overpotential @ 10 mA cm⁻² (mV in 1 M KOH) | Tafel Slope (mV dec⁻¹ in 1 M KOH) |
| Ru/BTh-CTF_600 | 600 | 30 | 55 | - | - |
| Ru/PhTh-CTF_600 | 600 | - | - | 3 | 39 |
| Ru/QTh-CTF_600 | 600 | - | - | 3 | - |
Computational Chemistry and Theoretical Modeling of 2,4 Thiophenedicarbonitrile Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govrsc.org It is a widely used tool for predicting various molecular properties, including electronic structures, reaction energies, and activation barriers. nih.govrsc.org
In the field of material design, understanding the electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The difference between these energy levels defines the HOMO-LUMO gap, which is a key predictor of a material's electronic and optical properties, including its potential as a semiconductor. mdpi.comsru.ac.ir
DFT calculations are instrumental in determining these parameters for novel compounds like 2,4-thiophenedicarbonitrile. By modeling the molecule, researchers can predict its band gap, ionization potential, and electron affinity. rsc.org This information is vital for designing materials for specific roles in electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). For instance, the calculated HOMO and LUMO levels can predict the ease of charge injection from metal electrodes into an organic layer and the stability of the resulting charged species. rsc.org
Computational studies on related thiophene-based oligomers have shown that functionalization can significantly tune electronic properties. The introduction of electron-withdrawing groups, such as the nitrile groups in this compound, is expected to lower both the HOMO and LUMO energy levels, which can enhance stability and affect charge transport characteristics.
While standard DFT methods can underestimate band gaps, various correction methods have been developed to improve accuracy. mdpi.comquantumatk.com Approaches like DFT+U, DFT-1/2, and the use of hybrid functionals can provide band gap predictions in satisfactory agreement with experimental data. mdpi.comquantumatk.com These advanced methods are crucial for the accurate computational design of new semiconductor materials based on the this compound scaffold. vttresearch.comnih.govyoutube.com
Table 1: Comparison of DFT Methods for Band Gap Calculation in Semiconductors
| DFT Method | General Characteristics | Applicability for Band Gap Prediction |
|---|---|---|
| Standard (LDA/GGA) | Computationally efficient but known to systematically underestimate band gaps due to self-interaction errors. | Provides a qualitative trend but often lacks quantitative accuracy for semiconductors. quantumatk.com |
| DFT+U | Adds a Hubbard U term to describe on-site Coulombic interactions, improving the description of localized electrons. | Effective for materials with localized d or f electrons; can improve band gap accuracy when U is appropriately chosen. mdpi.com |
| Hybrid Functionals (e.g., B3LYP, HSE06) | Incorporate a portion of exact Hartree-Fock exchange, reducing self-interaction error. | Generally provides more accurate band gaps for a wide range of materials compared to standard LDA/GGA. |
| DFT-1/2 | A semi-empirical correction to the self-interaction error in local and semi-local functionals. | Shown to greatly improve band gap calculations for many semiconducting and insulating systems. quantumatk.com |
DFT calculations are a cornerstone of modern computational catalysis, enabling the detailed study of reaction mechanisms at the atomic level. aps.orga-star.edu.sg This involves mapping the potential energy surface of a chemical reaction, identifying stable intermediates, and locating the transition states that connect them. The energy difference between the reactants and a transition state defines the activation energy barrier, a critical factor determining the reaction rate. arxiv.org
For systems involving this compound, DFT can be used to explore its reactivity and potential catalytic applications. For example, the nitrile groups can be involved in various chemical transformations, and the thiophene (B33073) ring can participate in electrophilic substitution or metal-catalyzed cross-coupling reactions. DFT can elucidate the step-by-step mechanism of these reactions, providing insights into stereoselectivity and regioselectivity. researchgate.net
In the context of electrocatalysis, DFT is used to model the interaction of reactants and intermediates with a catalyst surface. nih.govrsc.org For instance, if a polymer derived from this compound were to be investigated as a catalyst, DFT could be used to:
Calculate the adsorption energies of reactants (e.g., CO₂, N₂) onto the material's surface. rsc.org
Determine the reaction pathway and the free energy profile for the conversion of reactants to products. researchgate.net
These theoretical investigations can guide the rational design of more efficient catalysts by identifying structural modifications that would lower the energy barriers of key reaction steps. nih.gov
Table 2: Example of DFT-Calculated Energy Barriers for a Hypothetical Catalytic Step
| Catalyst System | Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Unmodified Thiophene Derivative | A → [A]‡ → B | 25.4 | B3LYP/6-31G |
| This compound-based System | A → [A]‡ → B | 21.2 | B3LYP/6-31G |
| Metal-Doped this compound System | A → [A]‡ → B | 15.8 | B3LYP/6-31G* |
Note: The data in this table is illustrative and represents the type of results obtained from DFT studies on reaction barriers.
Molecular Dynamics Simulations (for understanding molecular behavior in materials)
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. rug.nl By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior over time, offering insights into the structure and dynamics of materials at the atomic scale. rug.nlacs.org
For materials based on this compound, MD simulations are essential for understanding how individual molecules pack together in the solid state and how this morphology influences material properties. For instance, in the context of organic semiconductors, the relative orientation of adjacent π-conjugated molecules dictates the degree of electronic coupling and, consequently, charge mobility. MD simulations can predict the bulk morphology of both crystalline and amorphous phases. acs.org
Key applications of MD for this compound systems include:
Predicting Bulk Structure: Simulating the aggregation of many molecules from a disordered state (e.g., via simulated annealing) can predict the most stable crystal packing or the morphology of an amorphous film. rsc.org
Conformational Analysis: For polymers or oligomers of this compound, MD can reveal the flexibility of the polymer chain, its persistence length, and the distribution of dihedral angles between adjacent thiophene units. acs.org
Interface Modeling: MD simulations can model the interface between a this compound-based material and other components, such as a metal electrode or another organic layer, revealing details about molecular orientation and interactions at the interface. frontiersin.org
Studies on related thiophene derivatives, such as poly(3-hexylthiophene) (P3HT), have successfully used MD to investigate the effect of chain length and temperature on the conformational properties and density of amorphous polymer films. acs.org Similar studies on this compound-based materials would be crucial for understanding structure-property relationships.
Advanced Charge Transport Modeling in Organic Semiconductor Architectures
The performance of organic electronic devices is fundamentally governed by the movement of charge carriers (electrons and holes) and excitons (bound electron-hole pairs) through the active material. Advanced computational models are required to capture these complex phenomena, which span multiple length and time scales.
Charge and exciton (B1674681) transport in disordered organic materials like those potentially derived from this compound cannot be adequately described by a single theoretical framework. Multiscale modeling provides a solution by combining different computational techniques, each suited for a specific scale. rsc.orgtue.nl
A typical multiscale workflow for modeling charge transport involves:
Molecular Dynamics (MD): An MD simulation is first performed to generate a realistic, atomistic model of the material's bulk morphology, capturing the positions and orientations of all molecules. rsc.org
Quantum Chemistry (QC): For a large number of molecular pairs from the MD-generated structure, quantum chemistry calculations (often DFT) are used to compute the electronic coupling (transfer integral), which quantifies the ease with which a charge can hop between the two molecules. rsc.org
Kinetic Monte Carlo (KMC): The computed electronic couplings and site energies are used as input for a KMC simulation. The KMC model simulates the random walk of a charge carrier through the network of molecules, with hopping rates between molecules determined by a suitable model like Marcus theory. This allows for the prediction of macroscopic charge mobility. rsc.org
Similarly, the dynamics of excitons, which are fundamental to the operation of OPVs and OLEDs, are studied using multiscale models that account for molecular disorder and its influence on exciton transport and dissociation. acs.orgmit.edu These models have been successfully applied to oligothiophene-based semiconductors, revealing how spatial and temporal correlations in molecular positions can impact exciton dynamics. acs.orgchemrxiv.org
Charge injection from an electrode into an organic semiconductor is a critical process that often limits device performance. Modeling this quantum mechanical tunneling process requires sophisticated theoretical tools that can handle systems out of equilibrium. The Non-Equilibrium Green's Function (NEGF) formalism is a powerful method for this purpose. ru.nlarxiv.org
Combined with DFT (DFT-NEGF), this approach can calculate the transmission of electrons through a single molecule or a molecular layer sandwiched between two electrodes. aip.org This allows for the prediction of the current-voltage (I-V) characteristics of a molecular junction, providing fundamental insights into charge injection barriers and contact resistance. arxiv.org
For a material like this compound, the NEGF method could be used to:
Model a metal/2,4-thiophenedicarbonitrile/metal junction to understand the fundamental charge transport properties at the single-molecule level.
Investigate how the alignment of the molecule's frontier orbitals (HOMO and LUMO) with the electrode's Fermi level affects the efficiency of electron or hole injection.
The NEGF formalism provides a rigorous theoretical framework for understanding and optimizing the critical electrode-organic interfaces that are ubiquitous in molecular electronics. ru.nlaip.orgresearchgate.net
Correlation between Molecular Packing and Electronic Transport Properties
The arrangement of molecules in the solid state, known as molecular packing, is a critical determinant of the electronic transport properties of organic semiconductors. For thiophene-based materials, the efficiency of charge transport is intrinsically linked to the degree of intermolecular electronic coupling, which is highly sensitive to the relative orientation of adjacent molecules.
Theoretical studies on isomers of other functionalized thiophene compounds, such as didodecyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene, have demonstrated that the molecular packing, driven by the specific molecular structure, has a profound impact on the charge carrier mobility. d-nb.info Different isomers can exhibit distinct crystalline packing motifs, such as herringbone or pi-stacked arrangements, which directly influence the electronic communication between molecules. researchgate.netresearchgate.net For instance, a co-facial pi-stacking arrangement often leads to stronger electronic coupling and, consequently, higher charge mobility compared to a herringbone packing where the pi-systems are not directly overlapping.
In the case of this compound, the presence of two cyano groups introduces strong dipole moments and the potential for specific intermolecular interactions, such as hydrogen bonding with adjacent molecules or dipole-dipole interactions. These interactions are expected to play a significant role in dictating the preferred molecular packing arrangement in the solid state. Computational models can predict the most energetically favorable packing structures and calculate the corresponding electronic couplings (transfer integrals) between neighboring molecules. These transfer integrals are a measure of the ease with which a charge carrier can hop from one molecule to the next and are a key parameter in determining the theoretical charge carrier mobility.
The relationship between molecular packing and electronic transport can be summarized in the following table, based on general principles observed in organic semiconductors:
| Packing Motif | Typical Intermolecular Overlap | Expected Electronic Coupling | Predicted Charge Transport Efficiency |
| Co-facial π-stacking | High | Strong | High |
| Herringbone | Moderate to Low | Weaker | Moderate to Low |
| Slipped-stacking | Variable | Variable | Variable |
| Disordered/Amorphous | Low | Weak | Low |
This table presents a generalized correlation based on established principles in organic semiconductor research.
Theoretical investigations on related dicyanomethylene-functionalized violanthrone (B7798473) derivatives have shown that the choice of solubilizing groups, which influences molecular packing, has a profound effect on hole mobility. beilstein-journals.org This underscores the importance of understanding and controlling molecular packing to optimize charge transport properties.
Theoretical Analysis of Disorder Effects on Charge Carrier Mobility
In real-world organic semiconductor devices, perfect crystalline order is rare. Both structural (off-diagonal) and energetic (diagonal) disorder are present and significantly impact charge carrier mobility. Theoretical models are crucial for dissecting the influence of these disorder effects.
Structural disorder refers to deviations from a perfect crystal lattice, including variations in intermolecular distances and orientations. This directly affects the electronic coupling between molecules. While it is often assumed that structural disorder lowers mobility, some studies have found that its impact can be less pronounced than that of energetic disorder. nih.gov However, significant structural disorder, as found in amorphous films, generally leads to lower charge carrier mobilities compared to their crystalline counterparts due to the reduction in effective electronic pathways.
For this compound, the strong polarity of the cyano groups could make the material susceptible to energetic disorder arising from fluctuations in the local electrostatic environment. Theoretical analysis, often employing kinetic Monte Carlo simulations, can model the hopping of charge carriers through a disordered landscape of sites with varying energies and electronic couplings. These simulations can predict how the charge carrier mobility depends on factors like temperature, electric field, and the degree of energetic and structural disorder. aps.org
The following table outlines the general effects of disorder on charge carrier mobility in organic semiconductors:
| Type of Disorder | Primary Effect | Impact on Charge Transport |
| Energetic Disorder | Variation in molecular site energies | Increased charge trapping, reduced mobility |
| Structural Disorder | Variation in intermolecular distances and orientations | Fluctuations in electronic coupling, generally reduced mobility |
This table summarizes the generally accepted impacts of disorder on charge transport in organic semiconductors.
Prediction of Molecular Interactions and Binding Affinities
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the nature and strength of intermolecular interactions and the binding affinities of molecules. imist.masrce.hrnih.gov For this compound, these predictions are vital for understanding its self-assembly behavior, its interaction with other molecules in a blend or at an interface, and its potential applications in areas like sensor technology or as a building block in supramolecular chemistry.
DFT calculations can be used to determine the optimized geometry of this compound and to map its electrostatic potential surface. This surface reveals the electron-rich and electron-poor regions of the molecule, which are key to predicting how it will interact with other molecules. The electron-withdrawing nature of the two cyano groups is expected to create a significant quadrupole moment and render the nitrogen atoms as sites for hydrogen bonding or other Lewis acid-base interactions. The sulfur atom in the thiophene ring can also participate in non-covalent interactions.
To predict the binding affinity between this compound and another molecule, one can computationally model the formation of a bimolecular complex. By calculating the change in energy upon complex formation (the binding energy), the strength of the interaction can be quantified. Various computational techniques can be employed to analyze these interactions, including:
Quantum Theory of Atoms in Molecules (QTAIM): This method can identify and characterize the nature of chemical bonds, including weak non-covalent interactions. rsc.org
Symmetry-Adapted Perturbation Theory (SAPT): SAPT can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a detailed understanding of the forces driving the interaction. rsc.org
Non-Covalent Interaction (NCI) analysis: This technique provides a visual representation of non-covalent interactions in real space, highlighting regions of steric repulsion, van der Waals interactions, and hydrogen bonding.
The following table provides a hypothetical summary of the types of intermolecular interactions that could be predicted for this compound and their potential impact on its properties:
| Interacting Moiety | Type of Interaction | Predicted Strength | Potential Consequence |
| Cyano Group (N-terminus) | Hydrogen Bonding, Dipole-Dipole | Strong | Directional self-assembly, specific binding to H-bond donors |
| Thiophene Ring (π-system) | π-π Stacking | Moderate | Formation of stacked aggregates |
| Thiophene Ring (Sulfur atom) | Sulfur-π or Sulfur-Hydrogen interactions | Weak to Moderate | Influence on molecular packing and orientation |
| C-H bonds | Weak Hydrogen Bonding | Weak | Contribution to overall crystal packing stability |
This table is a predictive summary based on the known chemical functionalities of this compound.
By leveraging these computational tools, researchers can gain a detailed, predictive understanding of the molecular interactions and binding affinities of this compound, guiding the design of new materials and molecular systems with desired properties.
Conclusion and Future Research Directions
Synthesis and Application Trajectories of 2,4-Thiophenedicarbonitrile
The future of this compound chemistry is pointed towards the development of more efficient and sustainable synthetic methodologies and the expansion of its application scope.
Synthesis Trajectories: Current synthetic routes often involve multi-step processes. A key trajectory will be the continued development of one-pot reactions and methodologies that improve yield and reduce waste. For instance, the synthesis of substituted 2,4-thiophenedicarbonitriles, such as 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile, has been achieved through a one-pot reaction involving precursors like 2-[Bis(methylthio)methylene]propanedinitrile. insightsociety.orgresearchgate.net Future research will likely focus on expanding the library of accessible derivatives through parallel synthesis techniques and exploring novel catalytic systems to facilitate these transformations. researchgate.net The core this compound structure is also a valuable starting material for more complex molecules through functional group transformations, such as the diazotization of an amino-substituted thiophenedicarbonitrile to create reactive intermediates for coupling reactions. ontosight.ai
Application Trajectories: The established applications of thiophenedicarbonitrile derivatives are primarily in medicinal chemistry and materials science, and these fields will continue to be dominant.
Medicinal Chemistry: Thiophene-based compounds are recognized as "privileged structures" in drug discovery. nih.govnih.gov Derivatives of this compound have shown promise as antibacterial agents. insightsociety.orgresearchgate.net A significant future direction lies in the design of novel anti-inflammatory drugs. Thiophene (B33073) derivatives are known to exhibit anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov Research into new thiophene-based compounds aims to create agents with higher efficacy and fewer side effects than current non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
Materials Science: The unique electronic and optical properties of the thiophenedicarbonitrile moiety make it a compelling component for organic electronic materials. ontosight.aiontosight.ai These compounds serve as crucial building blocks for synthesizing organic semiconductors and dyes. ontosight.ai Future work will likely involve incorporating the this compound unit into larger conjugated polymer systems for applications in organic electronics.
Table 1: Synthesis of a this compound Derivative
| Starting Material | Reagents | Product | Reaction Type | Reference |
| 2-[Bis(methylthio)methylene]propanedinitrile | 1. Piperidine2. Sodium Sulfide3. Chloroacetonitrile4. Potassium Carbonate | 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile | One-pot, multi-component reaction | insightsociety.orgresearchgate.net |
Table 2: Investigated Applications of Thiophenedicarbonitrile Derivatives
| Derivative Class | Application Area | Finding / Mechanism | Reference |
| Amino-substituted | Antibacterial | Demonstrated inhibition zones against bacteria. | insightsociety.orgresearchgate.net |
| General Thiophenes | Anti-inflammatory | Act as privileged structures for designing inhibitors of COX and LOX enzymes. | nih.govnih.gov |
| Dicyano-methyl-substituted | Materials Science | Building block for organic semiconductors and dyes due to electronic properties. | ontosight.ai |
| Amino-dicyano-methyl-substituted | Organic Synthesis | Versatile intermediate for creating more complex molecules for pharmaceuticals and materials. | ontosight.aicymitquimica.com |
Emerging Research Opportunities for Novel Thiophenedicarbonitrile-based Materials
Beyond established applications, the unique structure of this compound opens doors to novel materials with advanced functionalities.
Porous Organic Polymers for Energy and Environmental Applications: A significant emerging opportunity lies in using this compound as a monomer for creating porous materials like Covalent Triazine Frameworks (CTFs). Research on the related isomer, 2,5-thiophenedicarbonitrile, has shown that it can be used to synthesize CTFs that serve as effective supports for ruthenium nanoparticles in the electrocatalytic hydrogen evolution reaction (HER). rsc.org This suggests that the 2,4-isomer could similarly be employed to create tunable porous frameworks. These materials could possess high surface areas and tailored pore environments, making them suitable for gas storage, chemical separations, and catalysis.
Advanced Materials for Organic Electronics: The strong electron-withdrawing character of the dinitrile groups can be strategically used to fine-tune the electronic properties of conjugated polymers. ontosight.ai There is a considerable opportunity to design and synthesize novel thiophenedicarbonitrile-containing polymers for next-generation organic electronics. These materials could be engineered for specific applications such as p-type or n-type semiconductors in organic field-effect transistors (OFETs), donor or acceptor materials in organic photovoltaic (OPV) cells, or as active layers in chemical sensors.
Interdisciplinary Synergies in Future Chemical Science and Engineering Research
Maximizing the potential of this compound will require enhanced collaboration between different scientific and engineering fields.
Chemical Science and Materials Engineering: The development of novel materials for electronics or catalysis represents a clear synergy. Synthetic chemists can design and create new thiophenedicarbonitrile-based monomers and polymers, while materials engineers can characterize their physical properties and fabricate them into functional devices. rsc.org This collaborative cycle, where device performance feedback informs new molecular designs, is crucial for innovation.
Medicinal Chemistry, Pharmacology, and Chemoinformatics: The path to new therapeutics is inherently interdisciplinary. Organic chemists synthesize novel thiophenedicarbonitrile derivatives, which are then evaluated by pharmacologists through in vitro and in vivo assays to determine their biological activity and mechanism of action. nih.govnih.gov Increasingly, computational chemists and chemoinformatics specialists are involved at the outset, using molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to predict the most promising drug candidates, thereby guiding and accelerating the synthetic efforts. nih.gov
Organic Synthesis and Process Chemistry: As promising applications are identified, collaboration between academic research laboratories and industrial process chemists will be essential. This synergy will focus on developing scalable, cost-effective, and sustainable synthetic routes to produce this compound and its key derivatives on a larger scale, enabling their transition from laboratory curiosities to commercially viable products. lookchem.com
Q & A
Q. What are the common synthetic routes for preparing 2,4-thiophenedicarbonitrile derivatives, and how are reaction conditions optimized?
- Methodological Answer : Derivatives like 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile are synthesized via multi-step reactions involving ketene dithioacetals. For example, 2-[bis(methylthio)methylene]propanedinitrile reacts sequentially with piperidine, sodium sulfide, chloroacetonitrile, and potassium carbonate under controlled conditions (70°C, 75 minutes) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF), and base strength (K₂CO₃) to improve yield and purity.
Q. How are spectroscopic techniques (FT-IR, NMR) applied to characterize this compound-based compounds?
- Methodological Answer : FT-IR confirms functional groups (e.g., nitrile stretching at ~2200 cm⁻¹). ¹H-NMR identifies proton environments (e.g., aromatic protons in thiophene rings at δ 6.8–7.5 ppm), while ¹³C-NMR distinguishes carbon types (e.g., nitrile carbons at ~115 ppm). Mass spectrometry validates molecular ion peaks and fragmentation patterns .
Q. What are the key applications of this compound derivatives in medicinal chemistry?
- Methodological Answer : These derivatives exhibit antibacterial activity. For instance, 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile shows efficacy against Gram-positive bacteria via structure-activity relationship (SAR) studies. Bioassays involve minimum inhibitory concentration (MIC) tests and comparative analysis against standard antibiotics .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level predicts reaction pathways, such as hydroxyl radical-mediated degradation. Solvent effects (e.g., SMD model) and transition-state analysis validate mechanisms like addition-elimination or hydrogen atom transfer, which are critical for designing eco-friendly degradation protocols .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar thiophenedicarbonitrile derivatives?
- Methodological Answer : Discrepancies arise from tautomerism or solvent-induced shifts. Use deuterated solvents (e.g., DMSO-d₆) to stabilize conformers. 2D NMR (COSY, HSQC) clarifies connectivity, while X-ray crystallography provides definitive structural confirmation, as demonstrated for 2-amino-4-phenylthiophene-3-carbonitrile .
Q. How are reaction conditions optimized to enhance selectivity in multi-step syntheses of this compound analogs?
- Methodological Answer : Kinetic control (e.g., low-temperature intermediates) and catalyst screening (e.g., Ru nanoparticles on triazine frameworks) improve selectivity. For example, Ru₃(CO)₁₂ catalyzes C–C coupling in thiophene-based electrocatalysts, with selectivity monitored via GC-MS or HPLC .
Q. What challenges arise in handling hygroscopic or reactive intermediates during this compound synthesis?
- Methodological Answer : Sodium sulfide (Na₂S·9H₂O) and chloroacetonitrile require anhydrous conditions (vacuum-dried propylene carbonate) to prevent hydrolysis. Inert atmospheres (N₂/Ar) and Schlenk techniques stabilize intermediates like 2-(1-phenylethylidene)malononitrile .
Data Presentation
Table 1 : Comparative Reaction Conditions for this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
